molecular formula C19H12N4OS B11058530 2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile

2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile

Cat. No.: B11058530
M. Wt: 344.4 g/mol
InChI Key: YWNRAWRKZQHYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile is a heterocyclic compound with a pyridine ring structure. It is known for its potential biological activities and is used in the synthesis of various biologically active compounds. The compound’s structure includes a naphthyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile typically involves a multi-component reaction. One common method is the pseudo-four-component reaction (pseudo-4CR) which involves the condensation of malononitrile, aromatic aldehydes, and thiols . Another approach is the three-component reaction (3CR) involving malononitrile, 2-arylidenemalononitrile, and thiols . These reactions are usually carried out under catalytic conditions to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The presence of the naphthyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the naphthyl and pyridine moieties allows for versatile chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C19H12N4OS

Molecular Weight

344.4 g/mol

IUPAC Name

2-amino-6-(2-naphthalen-2-yl-2-oxoethyl)sulfanylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C19H12N4OS/c20-9-15-8-16(10-21)19(23-18(15)22)25-11-17(24)14-6-5-12-3-1-2-4-13(12)7-14/h1-8H,11H2,(H2,22,23)

InChI Key

YWNRAWRKZQHYQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.